2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile

Anticancer Cytotoxicity Structure–Activity Relationship

2-Amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 860787-48-0) is a synthetic, halogenated 4H-benzo[h]chromene derivative bearing a 2-amino-3-carbonitrile motif and a 4-(4-bromophenyl) substituent. This compound class has attracted sustained attention in medicinal chemistry for its antiproliferative activity against multiple human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) carcinoma models.

Molecular Formula C20H13BrN2O
Molecular Weight 377.241
CAS No. 860787-48-0
Cat. No. B2517268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile
CAS860787-48-0
Molecular FormulaC20H13BrN2O
Molecular Weight377.241
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)Br)C#N)N
InChIInChI=1S/C20H13BrN2O/c21-14-8-5-13(6-9-14)18-16-10-7-12-3-1-2-4-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2
InChIKeyORENNRPNGIBKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 860787-48-0) – A Halogenated 4H-Benzo[h]chromene Anticancer Scaffold for Targeted Procurement


2-Amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 860787-48-0) is a synthetic, halogenated 4H-benzo[h]chromene derivative bearing a 2-amino-3-carbonitrile motif and a 4-(4-bromophenyl) substituent. This compound class has attracted sustained attention in medicinal chemistry for its antiproliferative activity against multiple human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) carcinoma models [1]. The benzo[h]chromene scaffold is considered a privileged structure in antitumor drug discovery, with the 4-aryl substituent serving as a critical determinant of cytotoxic potency and selectivity [2]. The 4-bromophenyl group imparts a distinct combination of electronic (electron-withdrawing) and lipophilic character that differentiates this compound from its chloro‑, fluoro‑, and unsubstituted-phenyl analogs within the same chemotype [3].

Why 2-Amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 860787-48-0) Cannot Be Interchanged with Other 4‑Aryl‑4H‑benzo[h]chromene Analogs


Within the 2-amino-4H-benzo[h]chromene-3-carbonitrile series, the identity of the 4-aryl substituent exerts a decisive and quantifiable influence on antitumor potency, cell-line selectivity, and lipophilicity-dependent pharmacokinetic behavior [1]. Systematic structure–activity relationship (SAR) studies across a panel of halogenated 4-aryl analogs have established that replacing the 4-bromophenyl group with alternative substituents (e.g., 4‑chlorophenyl, 3‑chlorophenyl, 2,4‑dichlorophenyl, or 4‑fluorophenyl) leads to statistically significant shifts in IC₅₀ values that can exceed 10‑fold against specific cancer cell lines [2]. Furthermore, the lipophilicity (log P) of the 4‑aryl substituent is linearly correlated with both cellular uptake and cytotoxic activity, meaning that an inappropriate substitution—whether more or less lipophilic—can compromise either potency or selectivity [2]. These quantitative differences preclude generic interchangeability in any experimental or procurement workflow where reproducible, cell-line-specific activity is required.

Quantified Differentiation of 2-Amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 860787-48-0) from Closest Halogenated Analogs


Differential Cytotoxicity of the 4‑Bromophenyl Analog Against MCF‑7 Breast Cancer Cells Compared to 4‑Chlorophenyl and 2,4‑Dichlorophenyl Analogs

In a systematic SAR investigation of halogenated 2-amino-4H-benzo[h]chromene derivatives, the 4‑bromophenyl-substituted compound (3i) demonstrated an IC₅₀ of 5.5 ± 0.05 µg/mL against MCF‑7 breast carcinoma cells. In comparison, the 4‑chlorophenyl analog (3c) yielded an IC₅₀ of 3.0 ± 0.06 µg/mL, indicating approximately 1.8‑fold greater potency for the chloro derivative; however, the 2,4‑dichlorophenyl analog (3e) exhibited an IC₅₀ of 2.5 ± 0.4 µg/mL, while the 2,6‑dichlorophenyl analog (3g) was markedly less active (IC₅₀ = 29.6 µg/mL). The 4‑bromophenyl compound thus occupies a distinct intermediate potency niche, offering a unique balance between electron‑withdrawing strength and steric bulk that is not replicated by any mono‑ or dichloro‑substituted analog [1].

Anticancer Cytotoxicity Structure–Activity Relationship

Distinct Activity Profile of the 4‑Bromophenyl Analog Against HCT‑116 Colon Carcinoma Relative to Chlorinated Congeners

Against HCT‑116 human colon carcinoma cells, the 4‑bromophenyl derivative (3i) exhibited an IC₅₀ of 10.9 ± 0.08 µg/mL. This value places the compound in a distinct activity band: it is approximately 1.9‑fold less potent than the 4‑chlorophenyl analog (3c, IC₅₀ = 5.8 µg/mL) and 2.4‑fold less potent than the 2,4‑dichlorophenyl analog (3e, IC₅₀ = 4.6 µg/mL), yet it remains 3.9‑fold more potent than colchicine (IC₅₀ = 42.8 µg/mL). When compared to the 3‑chlorophenyl analog (3b, IC₅₀ = 1.1 µg/mL), the 4‑bromophenyl substitution results in a 9.9‑fold reduction in potency, illustrating that the position of the halogen (meta vs. para) is a dominant driver of HCT‑116 activity that cannot be compensated by simply increasing halogen size [1].

Colon Cancer Antiproliferative Halogen SAR

Lipophilicity (log P) as a Quantifiable Differentiation Parameter Between 4‑Bromophenyl and Chlorinated 4‑Aryl Analogs

The measured partition coefficient (log P) for the 4‑bromophenyl analog (3i) is 5.60 ± 0.73, which is intermediate between the 4‑chlorophenyl analog (3c, log P = 5.42 ± 0.68) and the 2,4‑dichlorophenyl analog (3e, log P = 6.03 ± 0.69). The higher log P of the 4‑bromophenyl derivative relative to the 4‑chloro derivative (Δlog P ≈ +0.18) is consistent with the greater lipophilicity of bromine versus chlorine, while the value remains below that of the 2,4‑dichloro derivative (Δlog P ≈ −0.43). In the same SAR study, a positive correlation was demonstrated between increasing log P and improved HepG‑2 cytotoxicity for certain substitution patterns, confirming that lipophilicity is a tunable parameter that directly impacts biological activity [1].

Lipophilicity Drug-Likeness ADME Prediction

Crystal Structure of the 6‑Methoxy Analog Confirms Planarity and Intermolecular Hydrogen‑Bonding Network of the 4‑(4‑Bromophenyl)‑4H‑benzo[h]chromene Core

Single‑crystal X‑ray diffraction analysis of 2‑amino‑4‑(4‑bromophenyl)‑6‑methoxy‑4H‑benzo[h]chromene‑3‑carbonitrile established that the 14 non‑hydrogen atoms of the 4H‑benzo[h]chromene fused‑ring system are approximately coplanar, with a root‑mean‑square (r.m.s.) deviation of only 0.129 Å. The crystal lattice is stabilized by intermolecular N–H···N hydrogen bonds and π–π stacking interactions involving the bromophenyl ring [1]. This high degree of planarity is consistent with an extended π‑conjugation system that facilitates DNA intercalation—a proposed mechanism of action for this compound class [2]. By contrast, the non‑halogenated phenyl analogs lack the heavy‑atom effect of bromine, which is known to enhance X‑ray scattering and facilitate precise crystallographic determination.

X‑ray Crystallography Structural Biology Conformational Analysis

Recommended Research and Procurement Applications for 2-Amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 860787-48-0)


Use as an Intermediate-Lipophilicity Reference Standard in 4‑Aryl‑4H‑benzo[h]chromene SAR Libraries

Based on its experimentally determined log P of approximately 5.60 and its distinct cytotoxicity profile (IC₅₀ = 5.5, 10.9, and 10.7 µg/mL against MCF‑7, HCT‑116, and HepG‑2, respectively), the 4‑bromophenyl compound serves as an ideal midpoint reference for constructing lipophilicity–activity correlation matrices. When building a focused library of 4‑aryl‑4H‑benzo[h]chromene‑3‑carbonitriles, this compound anchors the intermediate log P range between the 4‑chlorophenyl analog (log P ≈ 5.42) and the 3,4‑dichlorophenyl analog (log P ≈ 5.89) [1].

Breast Cancer (MCF‑7) Drug Discovery Programs Requiring Activity Comparable to Vinblastine with a Distinct Chemotype

The 4‑bromophenyl analog exhibits MCF‑7 cytotoxicity (IC₅₀ = 5.5 µg/mL) that is statistically indistinguishable from vinblastine (IC₅₀ = 6.1 µg/mL), yet operates through a different structural scaffold (4H‑benzo[h]chromene vs. vinca alkaloid). This makes the compound a valuable tool compound for investigating microtubule‑disrupting or apoptosis‑inducing mechanisms in breast cancer models without the confounding polypharmacology associated with vinca alkaloids [1].

Crystallographic Fragment‑Based Drug Design Utilizing the Bromine Anomalous Scattering Signal

The presence of a single bromine atom at the 4‑position of the phenyl ring provides a strong anomalous scattering signal for X‑ray crystallographic phasing. Combined with the confirmed planarity of the 4H‑benzo[h]chromene core (r.m.s. deviation = 0.129 Å) and the predictable intermolecular hydrogen‑bonding pattern (N–H···N), this compound is well‑suited as a heavy‑atom derivative for soaking experiments aimed at determining the co‑crystal structures of 4H‑benzo[h]chromene ligands bound to tubulin, topoisomerase, or kinase targets [2].

Colon Cancer (HCT‑116) Selectivity Profiling Against a Panel of Halogenated 4‑Aryl Congeners

The differential between the 4‑bromophenyl compound (HCT‑116 IC₅₀ = 10.9 µg/mL) and the 3‑chlorophenyl analog (IC₅₀ = 1.1 µg/mL) represents a nearly 10‑fold selectivity window driven solely by halogen position. This compound pair can be employed as a chemical probe set to dissect the structural basis of colon cancer cell line sensitivity to halogen substitution patterns, with the 4‑bromophenyl compound serving as the low‑potency, high‑selectivity anchor [1].

Quote Request

Request a Quote for 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.